

Physical and chemical properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate*

Cat. No.: B1325004

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An In-depth Technical Guide to tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a pyridine core with iodo, methoxy, and tert-butoxycarbonyl (Boc) protected amine functionalities, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, although specific experimental data remains limited in publicly accessible literature.

Chemical Structure and Properties

The chemical structure of **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** is characterized by a pyridine ring substituted at the 2-, 4-, and 5-positions. The tert-butoxycarbonyl group acts as a protecting group for the amine at the 2-position, which can be readily removed under acidic conditions. The iodine atom at the 5-position is a key feature, enabling cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig

aminations, thus allowing for the introduction of a wide range of substituents. The methoxy group at the 4-position influences the electronic properties of the pyridine ring.

Table 1: General and Predicted Physical/Chemical Properties

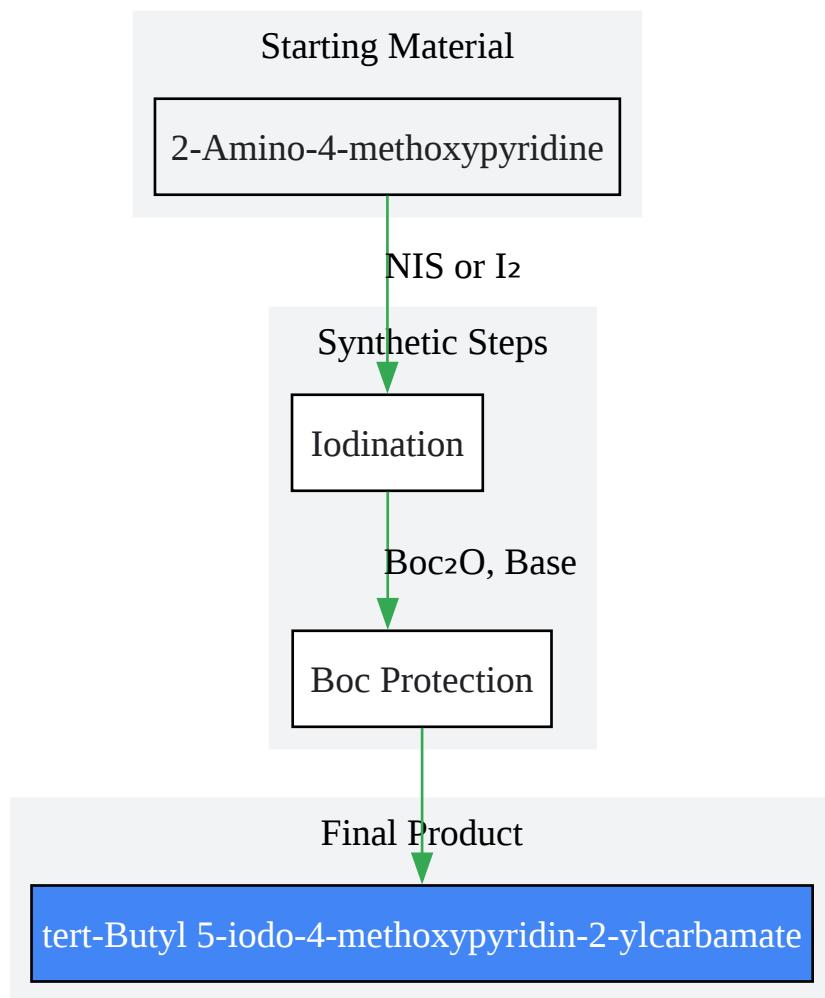
Property	Value	Source
Molecular Formula	$C_{11}H_{15}IN_2O_3$	--INVALID-LINK--
Molecular Weight	350.15 g/mol	--INVALID-LINK--
CAS Number	944935-37-9	--INVALID-LINK--
Appearance	Solid (form)	--INVALID-LINK--
Boiling Point (Predicted)	$351.7 \pm 42.0 \text{ } ^\circ\text{C}$	
Density (Predicted)	$1.608 \pm 0.06 \text{ g/cm}^3$	
pKa (Predicted)	11.36 ± 0.70	

Note: Predicted values are computationally derived and have not been experimentally verified in available literature.

Synthesis and Purification

Detailed experimental protocols for the synthesis of **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** are not extensively reported in peer-reviewed journals. However, general methods for the synthesis of similar carbamate-protected aminopyridines can be adapted. A plausible synthetic route is outlined below.

Logical Synthesis Workflow



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Caption: A potential synthetic workflow for **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate**.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for Boc protection of an aminopyridine is as follows:

- Dissolution: Dissolve the aminopyridine starting material in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
- Addition of Reagents: Add a base (e.g., triethylamine, diisopropylethylamine) to the solution. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the same

solvent.

- Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** are available in the searched literature. Researchers are advised to perform their own characterization upon synthesis or purchase.

Safety and Handling

Based on available safety data sheets, **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation.[\[1\]](#)

Table 2: GHS Hazard Information

Hazard Statement	Code
Harmful if swallowed	H302

Precautionary Measures:

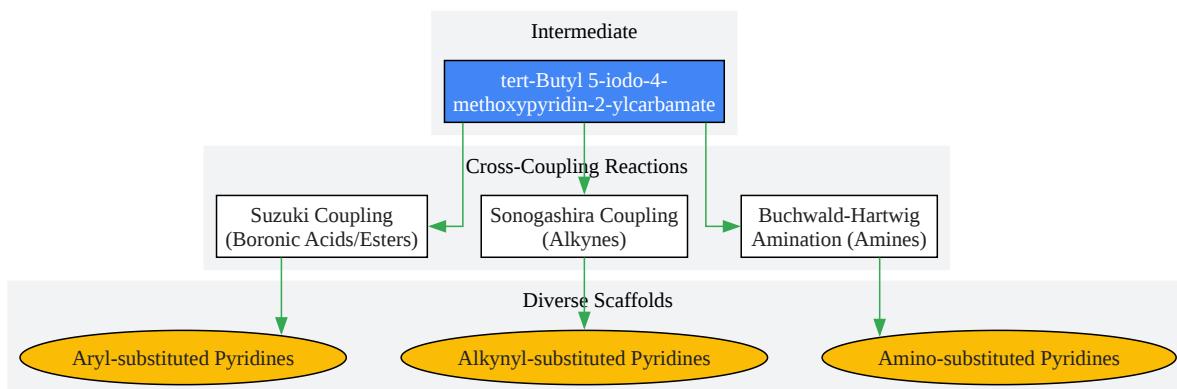
- Wear protective gloves, clothing, and eye/face protection.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

- Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

As a functionalized heterocyclic compound, **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate** holds potential as a key intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the iodo group is particularly significant for its utility in metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Potential Reaction Pathways



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Caption: Potential applications in cross-coupling reactions.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the mechanism of action of **tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate**. Its role is primarily established as a synthetic intermediate for the creation of compounds that may be screened for

various biological targets. Researchers acquiring or synthesizing this compound would need to conduct their own biological evaluations to determine its potential therapeutic applications.

Conclusion

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a strategically functionalized building block with considerable potential for the synthesis of novel compounds in the field of drug discovery. While detailed experimental data on its properties and synthesis are scarce, its structural features suggest its utility in a range of chemical transformations, particularly in creating diverse molecular libraries for biological screening. Further research is required to fully characterize this compound and explore its potential applications.

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References

- 1. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
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